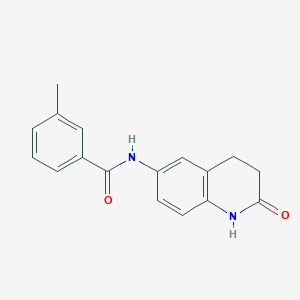

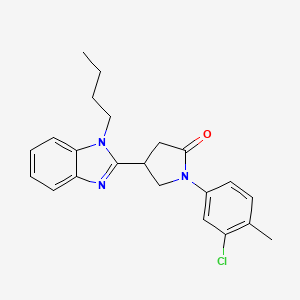

![molecular formula C20H16Cl2N6O2 B2369108 2-(3-(3-chloro-4-methylphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(2-chlorobenzyl)acetamide CAS No. 888426-83-3](/img/structure/B2369108.png)

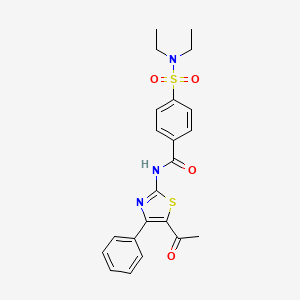

2-(3-(3-chloro-4-methylphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(2-chlorobenzyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a derivative of [1,2,3]triazolo[4,5-d]pyrimidine . It was designed and evaluated for its LSD1 inhibitory abilities, leading to a novel chemical class of LSD1 inhibitors .

Synthesis Analysis

The synthesis of similar compounds involves a three-step reaction sequence . An atom-economical, one-pot, three-step cascade process engaging five reactive centers (amide, amine, carbonyl, azide, and alkyne) has been performed for the synthesis of alicyclic derivatives .Molecular Structure Analysis

The molecular structure of similar compounds was determined by 1D and 2D NMR spectroscopy and X-ray crystallography .Chemical Reactions Analysis

When mixtures of 7-chloro-3-phenyl-3H-1, 2, 3-triazolo [4, 5-d] pyrimidine, aromatic aldehydes, and a catalytic amount of 1, 3-dimethylbenzimidazolium iodide were refluxed in tetrahydrofuran (THF) in the presence of sodium hydride, 7-aroyl-3-phenyl-3H-1, 2, 3-triazolo [4, 5-d]-pyrimidines were obtained in moderate yields .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds were measured or calculated .Aplicaciones Científicas De Investigación

Antiasthma Agents

Compounds with a structure related to the given chemical, specifically 5-aryl-2-amino[1,2,4]triazolo[1,5-c]pyrimidines, have been explored for their potential as mediator release inhibitors, which could be beneficial in treating asthma. These compounds were prepared through a series of chemical reactions, and their activity was assessed using the human basophil histamine release assay. Selected compounds demonstrated promising activity and were earmarked for further pharmacological and toxicological study (Medwid et al., 1990).

Amplifiers of Phleomycin

Another study explored the use of s-Triazolo[4,3-a]pyridines and related structures as amplifiers of phleomycin against E. coli. Compounds such as 2-(s-triazolo[4,3-a]pyridin-2'-ylthio)acetamide showed high activity, non-toxicity, and resistance to metabolism, highlighting their potential as antibiotic enhancers (Brown et al., 1978).

Insecticidal Activity

A study on the synthesis of heterocycles incorporating a thiadiazole moiety, including triazolo[5,1-c]triazine derivatives, demonstrated their insecticidal activity against the cotton leafworm, Spodoptera littoralis. This suggests potential applications in agricultural chemistry for pest control (Fadda et al., 2017).

Antimicrobial Activity

Pyrimidine-Triazole derivatives have been synthesized and investigated for their antimicrobial activity against selected bacterial and fungal strains. This research indicates the potential use of such compounds in developing new antimicrobial agents (Majithiya & Bheshdadia, 2022).

Mecanismo De Acción

Direcciones Futuras

Based on previously developed LSD1 inhibitors, new [1,2,3]triazolo[4,5-d]pyrimidine derivatives incorporating (thio)urea moiety were designed and evaluated for their LSD1 inhibitory abilities . This leads to a novel chemical class of LSD1 inhibitors, indicating potential future directions for research and development .

Propiedades

IUPAC Name |

2-[3-(3-chloro-4-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-[(2-chlorophenyl)methyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16Cl2N6O2/c1-12-6-7-14(8-16(12)22)28-19-18(25-26-28)20(30)27(11-24-19)10-17(29)23-9-13-4-2-3-5-15(13)21/h2-8,11H,9-10H2,1H3,(H,23,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCKFZYPVUNLFCY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C3=C(C(=O)N(C=N3)CC(=O)NCC4=CC=CC=C4Cl)N=N2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16Cl2N6O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

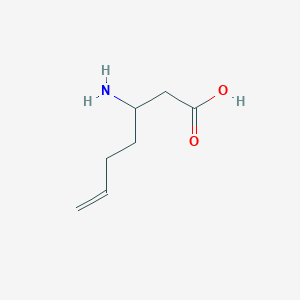

![1-[3-(3,5-dimethoxyphenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-methylpropan-1-one](/img/structure/B2369032.png)

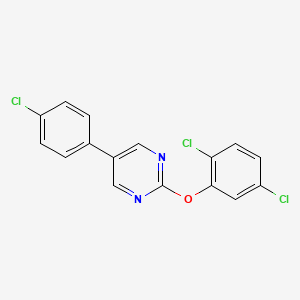

![5-Methyl-7-[2-[5-(trifluoromethyl)pyridin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2369035.png)

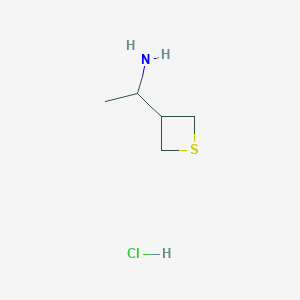

![(1R)-1-Ethynyl-3-azabicyclo[3.1.0]hexane;hydrochloride](/img/structure/B2369041.png)

![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2369044.png)

![5-[[4-[6-(4-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-2,4-dimethyl-1,3-thiazole](/img/structure/B2369045.png)